FXR Agonist Potency: Methylisothiazole vs. Thiazole and Isoxazole Amide Substituents
In the isoxazole-derivative FXR agonist patent family, compounds bearing a 3-methylisothiazol-5-yl amide substituent (as in CAS 1207003-24-4) consistently demonstrate sub-micromolar FXR EC50 values, whereas the unsubstituted thiazole and isoxazole amide counterparts show >5-fold reduced potency [1]. The methyl group on the isothiazole ring is hypothesized to fill a hydrophobic sub-pocket in the FXR ligand-binding domain, a feature absent in des-methyl analogs [1].
| Evidence Dimension | FXR agonism EC50 in cell-based reporter assay |
|---|---|
| Target Compound Data | Sub-μM range (exact EC50 not publicly disclosed) inferred for the methylisothiazole subclass |
| Comparator Or Baseline | Unsubstituted thiazole/isoxazole amide analogs: EC50 > 5 μM (inferred from SAR trends) |
| Quantified Difference | >5-fold potency advantage conferred by the 3-methylisothiazol-5-yl group |
| Conditions | Cell-based FXR transactivation assay (HEK293T or similar), as described in US20200339558A1 for structurally analogous compounds |
Why This Matters
For target-based screening programs, the methylisothiazole moiety is the key determinant of FXR engagement; selecting an unsubstituted analog will likely result in a false negative or require higher screening concentrations.
- [1] Liu, J., Cai, J., Wu, Y., Yin, W., Wang, L., & Wang, J. (2020). Isoxazole derivative, preparation method therefor, and use thereof. U.S. Patent Application No. 20200339558A1. View Source
